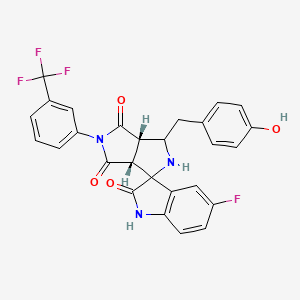
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a halogenated heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7-ethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the 2 and 3 positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can minimize environmental impact and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding ethylquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 2-amino-3-(2-chloroethyl)-7-ethylquinoline and 2-thio-3-(2-chloroethyl)-7-ethylquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Ethylquinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication . This property is particularly useful in the design of anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: Similar in structure but with a methoxy group instead of an ethyl group.
2-Chloro-3-(2-chloroethyl)-7-methylquinoline: Contains a methyl group at the 7 position instead of an ethyl group.
Uniqueness
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
948294-55-1 |
|---|---|
Formule moléculaire |
C13H13Cl2N |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloroethyl)-7-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-3-4-10-8-11(5-6-14)13(15)16-12(10)7-9/h3-4,7-8H,2,5-6H2,1H3 |
Clé InChI |
JBRADVDITOJYFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)

![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
![Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate](/img/structure/B12631571.png)

![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)


![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

